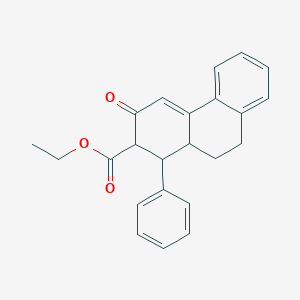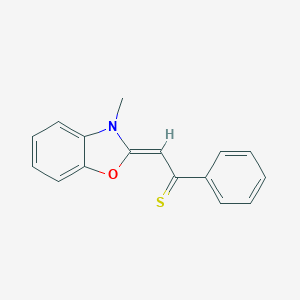
Ethyl 2,5,6-tribromopyridin-3-yl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,5,6-tribromopyridin-3-yl ether, also known as A-438079, is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug target for pain relief. This compound belongs to the pyridine family and is a selective antagonist of P2X7 receptors.
Wirkmechanismus
Ethyl 2,5,6-tribromopyridin-3-yl ether works by selectively blocking P2X7 receptors, which are located on the surface of cells involved in the transmission of pain signals. P2X7 receptors are activated by ATP, a molecule that is released in response to tissue damage or inflammation. When P2X7 receptors are activated, they trigger the release of pro-inflammatory cytokines and chemokines, which amplify the pain signal. By blocking P2X7 receptors, Ethyl 2,5,6-tribromopyridin-3-yl ether can reduce the release of pro-inflammatory molecules and therefore reduce pain.
Biochemical and Physiological Effects:
Ethyl 2,5,6-tribromopyridin-3-yl ether has been shown to have several biochemical and physiological effects. It has been reported to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the transmission of pain signals. Moreover, it has been suggested that Ethyl 2,5,6-tribromopyridin-3-yl ether may have a neuroprotective effect, as it can reduce the release of glutamate, a molecule that is involved in neuronal damage. Additionally, Ethyl 2,5,6-tribromopyridin-3-yl ether has been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 2,5,6-tribromopyridin-3-yl ether in lab experiments is its high selectivity for P2X7 receptors. This allows researchers to specifically target the pain pathway without affecting other physiological processes. Moreover, Ethyl 2,5,6-tribromopyridin-3-yl ether has been shown to have a good safety profile in animal models, with no significant adverse effects reported. However, one limitation of using Ethyl 2,5,6-tribromopyridin-3-yl ether is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2,5,6-tribromopyridin-3-yl ether. One area of interest is the development of more potent and selective P2X7 receptor antagonists. This could lead to the development of more effective painkillers with fewer side effects. Additionally, further research is needed to understand the long-term effects of Ethyl 2,5,6-tribromopyridin-3-yl ether on physiological processes such as inflammation and neuronal damage. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Ethyl 2,5,6-tribromopyridin-3-yl ether in humans, with the ultimate goal of developing a new painkiller for clinical use.
Synthesemethoden
The synthesis of Ethyl 2,5,6-tribromopyridin-3-yl ether involves the reaction of 2,5,6-tribromopyridin-3-amine with ethyl chloroformate in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been reported in several scientific publications and has been used to produce Ethyl 2,5,6-tribromopyridin-3-yl ether in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,5,6-tribromopyridin-3-yl ether has been extensively studied for its potential use as a drug target for pain relief. It has been shown to selectively block P2X7 receptors, which are involved in the transmission of pain signals. Several studies have reported that Ethyl 2,5,6-tribromopyridin-3-yl ether can reduce pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. Moreover, it has been suggested that Ethyl 2,5,6-tribromopyridin-3-yl ether may have a lower risk of addiction and abuse compared to traditional painkillers such as opioids.
Eigenschaften
Molekularformel |
C7H6Br3NO |
|---|---|
Molekulargewicht |
359.84 g/mol |
IUPAC-Name |
2,3,6-tribromo-5-ethoxypyridine |
InChI |
InChI=1S/C7H6Br3NO/c1-2-12-5-3-4(8)6(9)11-7(5)10/h3H,2H2,1H3 |
InChI-Schlüssel |
SIQNZMWJOBUXBY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(N=C1Br)Br)Br |
Kanonische SMILES |
CCOC1=CC(=C(N=C1Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Isopropylisothiazolo[2,3-a]pyridin-8-ium](/img/structure/B289748.png)
![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)

![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
![2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289759.png)




![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)
